molecular formula C5H10N4 B1497640 2-Isopropyl-2H-1,2,3-triazol-4-amine CAS No. 959237-97-9

2-Isopropyl-2H-1,2,3-triazol-4-amine

Cat. No. B1497640
CAS RN: 959237-97-9
M. Wt: 126.16 g/mol
InChI Key: JMKNFBHEYCDIRE-UHFFFAOYSA-N
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Description

“2-Isopropyl-2H-1,2,3-triazol-4-amine” is a chemical compound with the CAS Number: 959237-97-9 and a linear formula of C5 H10 N4 . It has a molecular weight of 126.16 .


Molecular Structure Analysis

The IUPAC name of “this compound” is this compound . The InChI code is 1S/C5H10N4/c1-4(2)9-7-3-5(6)8-9/h3-4H,1-2H3,(H2,6,8) . This indicates the presence of an isopropyl group attached to the 2-position of the 1,2,3-triazole ring, with an amine group at the 4-position.

Scientific Research Applications

Synthesis and Functionalization

  • Cascade [3+2]-Cycloaddition/Hydrolysis Reactions

    1,2,3-Triazoles, including 2-Isopropyl-2H-1,2,3-triazol-4-amine, are synthesized using cascade reactions. This process involves the novel technology of copper-free, organocatalytic cascade enamine amination/elimination and [3+2]-cycloaddition/hydrolysis reactions, offering a green and efficient method for preparing NH-1,2,3-triazoles (Ramachary, Ramakumar, & Narayana, 2008).

  • Flow Synthesis of Aryl-Triazoles

    The molecule has been involved in the efficient flow synthesis of various 2-aryl-1,2,3-triazoles. This multistep synthesis employs diazotization, nucleophilic addition, and copper(II) catalytic cyclization, highlighting the molecule's versatility in organic synthesis (Jacq & Pasau, 2014).

Applications in Material Science

  • Photophysical Properties

    The molecule's derivatives are used in material science, particularly in studying fluorescence and aggregation-induced emission properties. These properties are crucial for applications in organic and medicinal chemistry, as well as in optical materials (Guo et al., 2021).

  • Nanotechnology Applications

    In nanotechnology, this compound is used in the fabrication of core and shell crosslinked micelles. These micelles, incorporating gold nanoparticles, demonstrate the compound's potential in creating advanced nanomaterials (Zhou, Jiang, Chen, & Liu, 2008).

Chemical and Biological Interactions

  • Complexation with Metal Ions

    The molecule forms coordination complexes with metal ions like Ni(II), showcasing its potential in coordination chemistry and related fields (Schweinfurth et al., 2013).

  • Supramolecular Interactions

    The triazole ring in the molecule enables diverse supramolecular interactions, which are essential in various applications like catalysis and photochemistry. These interactions extend the utility of 1,2,3-triazoles beyond their initial use in click chemistry (Schulze & Schubert, 2014).

  • Antiviral Activity

    Derivatives of this compound have been synthesized and evaluated for antiviral activity, particularly against HIV, indicating its potential in medicinal chemistry (Himanshu et al., 2002).

properties

IUPAC Name

2-propan-2-yltriazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4/c1-4(2)9-7-3-5(6)8-9/h3-4H,1-2H3,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKNFBHEYCDIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1N=CC(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30650916
Record name 2-(Propan-2-yl)-2H-1,2,3-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

959237-97-9
Record name 2-(1-Methylethyl)-2H-1,2,3-triazol-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=959237-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Propan-2-yl)-2H-1,2,3-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30650916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(propan-2-yl)-2H-1,2,3-triazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Isopropyl-2H-1,2,3-triazol-4-amine
Reactant of Route 2
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2-Isopropyl-2H-1,2,3-triazol-4-amine
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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